Digoxigenin bisdigitoxoside
CAS No.: 5297-05-2
Cat. No.: VC21335712
Molecular Formula: C35H54O11
Molecular Weight: 650.8 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5297-05-2 |
---|---|
Molecular Formula | C35H54O11 |
Molecular Weight | 650.8 g/mol |
IUPAC Name | 3-[(3S,5R,10S,12R,13S,14S,17R)-3-[(2R,4S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23?,24?,25+,26+,27-,29+,30+,31-,32?,33+,34+,35+/m1/s1 |
Standard InChI Key | NTSBMKIZRSBFTA-GEGQXLFLSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O |
SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |
Canonical SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |
Appearance | White to Off-White Solid |
Melting Point | 198-208°C |
Introduction
Physical and Chemical Properties
Molecular and Structural Properties
Digoxigenin bisdigitoxoside possesses distinctive molecular characteristics that define its chemical behavior. The compound has a molecular formula of C35H54O11 and a monoisotopic mass of 650.366612559, with an average molecular weight of 650.806 . Its chemical structure is represented by the IUPAC name 4-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11R,11aS)-7-{[(2R,4S,5S,6R)-5-{[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-4-hydroxy-6-methyloxan-2-yl]oxy}-3a,11-dihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]-2,5-dihydrofuran-2-one . The compound is identified by the InChI Key NTSBMKIZRSBFTA-AIDOXSFESA-N .
Physiochemical Characteristics
The predicted physiochemical properties of digoxigenin bisdigitoxoside provide insight into its behavior in biological systems. According to computational predictions, the compound exhibits a water solubility of 0.122 mg/mL and possesses a logP value ranging from 1.27 to 2.19, indicating moderate lipophilicity . The compound has a predicted polar surface area of 164.37 Ų, which exceeds the threshold typically associated with favorable oral bioavailability . Additional properties are presented in Table 1.
Table 1: Predicted Physiochemical Properties of Digoxigenin Bisdigitoxoside
Property | Value | Method |
---|---|---|
Water Solubility | 0.122 mg/mL | ALOGPS |
logP | 1.27 | ALOGPS |
logP | 2.19 | Chemaxon |
logS | -3.7 | ALOGPS |
pKa (Strongest Acidic) | 9.85 | Chemaxon |
pKa (Strongest Basic) | -3 | Chemaxon |
Physiological Charge | 0 | Chemaxon |
Hydrogen Acceptor Count | 10 | Chemaxon |
Hydrogen Donor Count | 5 | Chemaxon |
Polar Surface Area | 164.37 Ų | Chemaxon |
Rotatable Bond Count | 5 | Chemaxon |
Refractivity | 163.87 m³·mol⁻¹ | Chemaxon |
Polarizability | 70.67 ų | Chemaxon |
Number of Rings | 7 | Chemaxon |
Spectral and Chromatographic Properties
Digoxigenin bisdigitoxoside exhibits distinct chromatographic behavior that aids in its identification and analysis. Collision cross-section (CCS) values have been predicted for various adduct forms using computational methods, as shown in Table 2 . These values are essential for analytical applications, particularly in mass spectrometry-based identification and quantification procedures.
Table 2: Predicted Collision Cross Sections for Digoxigenin Bisdigitoxoside
Adduct | CCS Value (Ų) | Source |
---|---|---|
[M-H]⁻ | 254.4369579 | DarkChem Lite v0.1.0 |
[M-H]⁻ | 215.23705 | DeepCCS 1.0 (2019) |
[M+H]⁺ | 255.7059579 | DarkChem Lite v0.1.0 |
[M+H]⁺ | 216.96075 | DeepCCS 1.0 (2019) |
[M+Na]⁺ | 255.4729579 | DarkChem Lite v0.1.0 |
[M+Na]⁺ | 223.12842 | DeepCCS 1.0 (2019) |
Synthesis and Preparation
Key Synthesis Reactions and Mechanisms
The synthesis of digoxigenin bisdigitoxoside involves several critical reactions that establish the correct stereochemistry at multiple centers. The palladium-catalyzed glycosylation reaction represents a central transformation that allows for the stereoselective installation of the digitoxose units with β-selectivity . This reaction addresses one of the significant challenges in the synthesis of 2-deoxy-β-glycosides, which is particularly difficult due to the absence of a controlling group at the 2-position .
Following glycosylation, a sequence involving Luche reduction of enone intermediates produces allylic alcohols that undergo Myers reductive rearrangement to generate the corresponding olefins . Subsequent diastereoselective dihydroxylation installs the required hydroxyl groups with the correct stereochemistry . This synthetic strategy demonstrates high functional group compatibility, preserving sensitive moieties such as the tertiary alcohol and the butenolide ring of the digoxigenin core .
Biological Significance and Pharmacological Properties
Relationship to Cardiac Glycosides
Digoxigenin bisdigitoxoside belongs to the cardiac glycoside family, which includes compounds known for their effects on cardiac function. As an intermediate between the monodigitoxoside and the full trisaccharide digitoxin, it shares structural features that contribute to the characteristic pharmacological properties of these compounds . The specific arrangement of the sugar moieties plays a crucial role in modulating the biological activity of these molecules .
The significance of digoxigenin bisdigitoxoside lies partly in its relationship to digitoxin, which has established clinical applications in the treatment of cardiac conditions. The number and configuration of sugar units attached to the steroid core influence the compound's pharmacokinetic properties, including absorption, distribution, and elimination .
Antibody Recognition and Immunological Studies
Research involving anti-digoxin antibodies has provided insights into the structural recognition of digoxigenin bisdigitoxoside and related compounds. Studies with anti-digoxin hybridoma antibodies, such as antibody 26-10, have demonstrated that these antibodies can recognize various cardiac glycosides with different affinities based on specific structural features .
Analytical Methods and Identification
Chromatographic Analysis
Chromatographic techniques represent essential tools for the analysis and characterization of digoxigenin bisdigitoxoside. The compound's chromatographic behavior is influenced by its relatively high molecular weight (650.806) and moderate polarity . Liquid chromatography methods, particularly those coupled with mass spectrometry, enable sensitive and specific detection of this compound in complex matrices.
The predicted collision cross-section values for various adduct forms of digoxigenin bisdigitoxoside (as presented in Table 2) provide valuable parameters for ion mobility spectrometry applications, enhancing the specificity of analytical methods . These values can be utilized in developing targeted analytical approaches for the identification and quantification of this compound in pharmaceutical preparations and biological samples.
Spectroscopic Identification
Spectroscopic methods offer powerful approaches for the structural characterization of digoxigenin bisdigitoxoside. Mass spectrometry, particularly when combined with collision-induced dissociation techniques, allows for the elucidation of fragmentation patterns that can serve as diagnostic markers for this compound . Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the configuration of the sugar units and their attachment to the aglycone moiety.
The distinct structural features of digoxigenin bisdigitoxoside, including the characteristic steroid core, butenolide ring, and specific arrangement of the digitoxose units, create unique spectroscopic signatures that facilitate its identification . These spectroscopic properties are crucial for confirming the identity and purity of synthetic preparations and for monitoring the compound in biological systems.
Applications and Research Developments
Current Research Applications
Digoxigenin bisdigitoxoside serves as an important compound in various research applications. As an intermediate in the synthesis of digitoxin, it provides insights into structure-activity relationships among cardiac glycosides . The compound also functions as a valuable reference standard for analytical method development and validation, particularly in pharmaceutical quality control and metabolite identification studies .
In immunological research, digoxigenin bisdigitoxoside and related compounds have been employed to investigate antibody recognition mechanisms and epitope mapping . These studies contribute to our understanding of molecular recognition processes and have implications for the development of therapeutic antibodies and diagnostic immunoassays.
Future Perspectives
The continued exploration of digoxigenin bisdigitoxoside and related cardiac glycosides holds promise for several areas of research and application. Advances in synthetic methodologies, such as the stereoselective approaches described for the preparation of this compound, may enable access to novel analogues with modified pharmacological profiles . Such structural variations could potentially lead to new therapeutic agents with improved efficacy and safety characteristics.
The development of more sensitive and specific analytical methods for the detection and quantification of digoxigenin bisdigitoxoside in complex biological matrices represents another important direction for future research. These analytical advances would support pharmacokinetic studies and therapeutic monitoring applications involving cardiac glycosides .
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